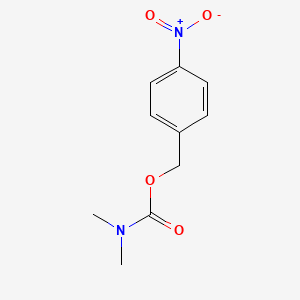

4-Nitrobenzyl dimethylcarbamate

Vue d'ensemble

Description

4-Nitrobenzyl dimethylcarbamate (NBDC) is a synthetic chemical compound with the molecular formula C10H12N2O4 . It has an average mass of 224.213 Da and a monoisotopic mass of 224.079712 Da .

Synthesis Analysis

The synthesis of 4-Nitrobenzyl dimethylcarbamate and similar compounds often involves the use of amines and carbon disulfide in basic media or alcoholic solution . The basic medium can either be a weak base (ammonia solution) or strong bases (sodium hydroxide and potassium hydroxide). The general method of preparation is called one-pot synthesis .Chemical Reactions Analysis

4-Nitrobenzyl carbamates, a group that includes 4-Nitrobenzyl dimethylcarbamate, are known to undergo reductive fragmentation when exposed to certain conditions . This process involves the reduction of the nitro group, leading to the release of highly toxic amine-based toxins .Applications De Recherche Scientifique

- NBC Application : Researchers have designed a small-molecule precursor, NBC-Iod-CBT, which self-assembles into intracellular nanoparticles upon glutathione reduction and nitroreductase (NTR) cleavage. These Iod-CBT-NPs can be imaged using nanocomputed tomography (nano-CT) in NTR-overexpressing cells .

- NBC Application : An amphiphilic polymer, TNP, containing an NTR-responsive 4-nitrobenzyl group, hydrophobic AIE tetraphenylethylene (TPE), and hydrophilic moieties, self-assembles into micelles. These micelles efficiently encapsulate hydrophobic drugs like doxorubicin (DOX) in aqueous solutions .

Intracellular Nanostructure Imaging

Nitroreductase-Responsive Drug Delivery

Organic Synthesis

Orientations Futures

One of the future directions for the use of 4-Nitrobenzyl dimethylcarbamate and similar compounds is in the field of drug delivery . For instance, nitroreductase-responsive polymeric micelles based on 4-nitrobenzyl have been developed for intracellular doxorubicin release . These micelles have shown toxicity against cancer cells, suggesting potential applications in cancer diagnosis and treatment .

Propriétés

IUPAC Name |

(4-nitrophenyl)methyl N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-11(2)10(13)16-7-8-3-5-9(6-4-8)12(14)15/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZHQJPHPSYDCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90875961 | |

| Record name | P-NITROBENZYL N,N-DIME CARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90875961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrobenzyl dimethylcarbamate | |

CAS RN |

84640-31-3 | |

| Record name | P-NITROBENZYL N,N-DIME CARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90875961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

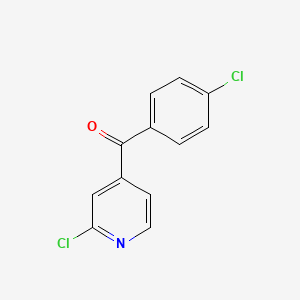

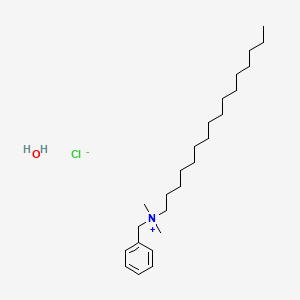

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(17-Amino-5,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3038191.png)

![[1,1'-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone](/img/structure/B3038201.png)

![(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3038209.png)